1-Bromo-3-butoxy-4-chloro-2-fluorobenzene
Description
1-Bromo-3-butoxy-4-chloro-2-fluorobenzene (CAS No. 943830-22-6) is a polysubstituted aromatic compound with the molecular formula C₁₀H₁₁BrClFO and a molecular weight of 281.55 g/mol . Its structure features a bromine atom at position 1, a butoxy group (-OCH₂CH₂CH₂CH₃) at position 3, a chlorine atom at position 4, and a fluorine atom at position 2 on the benzene ring. The butoxy group introduces steric bulk and lipophilicity, making this compound distinct in applications such as organic synthesis, pharmaceuticals, and agrochemical intermediates.
Properties
IUPAC Name |
1-bromo-3-butoxy-4-chloro-2-fluorobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrClFO/c1-2-3-6-14-10-8(12)5-4-7(11)9(10)13/h4-5H,2-3,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FENCJYANAHIEFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=CC(=C1F)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrClFO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201269992 | |
| Record name | 1-Bromo-3-butoxy-4-chloro-2-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201269992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
943830-22-6 | |
| Record name | 1-Bromo-3-butoxy-4-chloro-2-fluorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=943830-22-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-3-butoxy-4-chloro-2-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201269992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-3-butoxy-4-chloro-2-fluorobenzene can be synthesized through a multi-step process involving the halogenation and alkylation of benzene derivatives. The general synthetic route includes:
Halogenation: Introduction of bromine, chlorine, and fluorine atoms to the benzene ring through electrophilic aromatic substitution reactions.
Alkylation: Attachment of the butoxy group via nucleophilic substitution reactions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale halogenation and alkylation processes, utilizing catalysts and optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary to the manufacturing companies.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-butoxy-4-chloro-2-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the halogen atoms or the benzene ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Electrophilic Substitution: Reagents like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3) in the presence of halogenating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted derivatives.
Scientific Research Applications
1-Bromo-3-butoxy-4-chloro-2-fluorobenzene has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Bromo-3-butoxy-4-chloro-2-fluorobenzene involves its interaction with molecular targets through various pathways:
Electrophilic Aromatic Substitution: The compound can act as an electrophile, reacting with nucleophiles to form substituted benzene derivatives.
Nucleophilic Substitution: The halogen atoms can be replaced by nucleophiles, leading to the formation of new compounds with different functional groups.
Comparison with Similar Compounds
Key Observations :
- The butoxy group in the target compound enhances lipophilicity compared to smaller substituents (e.g., methyl, methoxy) .
- Electron-withdrawing groups (e.g., nitro in ) increase electrophilicity, while electron-donating groups (e.g., thioether in ) alter resonance properties.
Physical and Chemical Properties
Boiling/Melting Points and Reactivity
- This compound : Higher molecular weight (281.55 g/mol) suggests elevated boiling points compared to simpler derivatives like 1-Bromo-2-chloro-4-fluorobenzene (MW 209.45 g/mol) .
- 1-Bromo-3-chloro-5-fluorobenzene (CAS 33863-76-2): Lower density (1.72 g/cm³) and refractive index (1.5470) compared to the butoxy-substituted compound, reflecting differences in polarizability .
Solubility and Stability
- The butoxy group improves solubility in non-polar solvents, whereas nitro- or methoxy-substituted analogs (e.g., ) exhibit higher polarity and aqueous instability.
Biological Activity
1-Bromo-3-butoxy-4-chloro-2-fluorobenzene (CAS Number: 943830-22-6) is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, toxicity, and applications in medicinal chemistry.
Chemical Structure and Properties
The structure of this compound includes a bromine atom, a chloro group, a fluorine atom, and a butoxy substituent. This unique combination of functional groups contributes to its reactivity and biological interactions.
Mechanisms of Biological Activity
This compound exhibits biological activity primarily through its interactions with various biological macromolecules. The halogen atoms (bromine, chlorine, and fluorine) enhance the compound's ability to form strong interactions with proteins and nucleic acids, potentially modulating their functions.
Key Mechanisms Include:
- Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
- Receptor Modulation: It can interact with specific receptors, influencing cellular signaling pathways.
- Antimicrobial Properties: Preliminary studies suggest potential antimicrobial activity against various pathogens.
Toxicological Profile
The toxicity profile of this compound is crucial for assessing its safety in potential applications. Toxicological studies indicate the following:
Case Studies
Several studies have investigated the biological effects of halogenated compounds similar to this compound. These studies provide insights into its potential applications:
- Antimicrobial Activity: A study evaluated the antimicrobial effects of related compounds against bacterial strains, suggesting that modifications in halogenation can significantly alter potency.
- Cancer Research: Research has explored the use of halogenated benzene derivatives in cancer therapy, indicating that compounds with similar structures may exhibit cytotoxic effects on cancer cells.
Applications in Medicinal Chemistry
This compound serves as a valuable building block in the synthesis of pharmaceuticals. Its structural features allow it to be utilized in:
- Drug Development: As an intermediate in the synthesis of drug candidates targeting various diseases.
- Research Applications: In studies focusing on enzyme inhibitors and receptor ligands due to its ability to interact with biological systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
